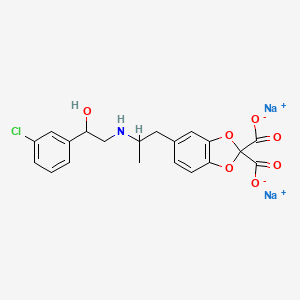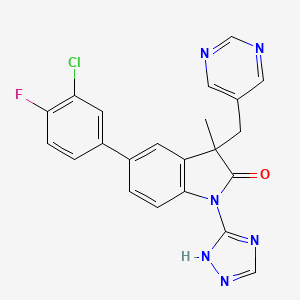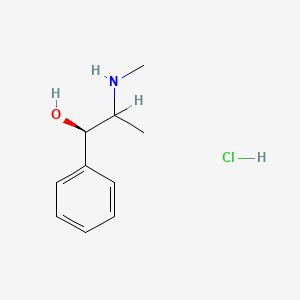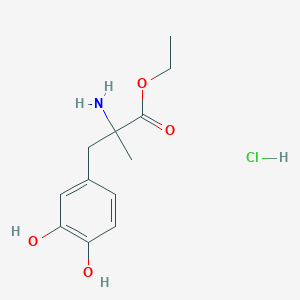
Pymetrozin
Overview
Description
Pymetrozine is a novel insecticide that belongs to the class of pyridine azomethines. It is highly effective against sucking insect pests such as aphids, whiteflies, and planthoppers. Pymetrozine is known for its high selectivity, low mammalian toxicity, and safety to birds, fish, and non-target arthropods. It is widely used in integrated pest management programs due to its unique mode of action and environmental safety .
Scientific Research Applications
Pymetrozine has a wide range of scientific research applications:
Chemistry: Pymetrozine is used as a model compound in studies of pyridine azomethines and their chemical properties.
Biology: It is used to study the feeding behavior and physiology of sucking insect pests.
Medicine: Research is ongoing to explore the potential medicinal applications of pymetrozine and its derivatives.
Industry: Pymetrozine is widely used in agriculture for pest control, particularly in integrated pest management programs .
Mechanism of Action
Pymetrozine exerts its effects by selectively affecting chordotonal mechanoreceptors in insects. These receptors are involved in the sensory feedback loop that controls joint position and movement. Pymetrozine disrupts the normal function of these receptors, leading to feeding inhibition and eventual death by starvation. The exact molecular targets and pathways involved in this process are still under investigation .
Safety and Hazards
Future Directions
Pymetrozin is currently being developed worldwide for control of aphids and whiteflies in field crops, vegetables, ornamentals, cotton, hop, deciduous fruit, and citrus, and of the brown planthopper, Nilaparvata lugens (Staol), in rice . It appears to have great promise in integrated pest management (IPM) programs due to its high degree of selectivity, low mammalian toxicity, and safety to birds, fish, and non-target arthropods .
Biochemical Analysis
Biochemical Properties
Pymetrozine interacts with various biomolecules, leading to biochemical changes in honey bees . The specific activities of acetylcholinesterase (AChE), carboxylesterase, glutathione S-transferase (GST), and polyphenol oxidase (PPO) were measured in different tissues of surviving foragers after 24 h of treatment .
Cellular Effects
Pymetrozine has a significant impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . For example, it affects the activities of some P450 enzymes and increases hepatocellular proliferation .
Molecular Mechanism
The molecular mechanism of Pymetrozine’s action is not precisely determined. It appears to act by preventing insects from inserting their stylus into the plant tissue . This suggests that Pymetrozine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pymetrozine change over time. It is rapidly absorbed, with maximal blood concentrations achieved at 15 minutes and 4 hours, respectively . The labelled material is rapidly excreted via urine (50–75% in 24 hours) .
Dosage Effects in Animal Models
The effects of Pymetrozine vary with different dosages in animal models. For example, in honey bees, dinotefuran was extremely toxic, while pymetrozine was relatively less toxic (<25 % mortality at the recommended application rates) .
Metabolic Pathways
Pymetrozine is involved in various metabolic pathways. Absorbed Pymetrozine is extensively metabolized, with unmetabolized parent compound representing approximately 10% of the excreted radiolabel .
Transport and Distribution
Pymetrozine is widely distributed within cells and tissues. High concentrations of both triazine- and pyridine-labelled material were found in the liver and kidney .
Subcellular Localization
The subcellular localization of Pymetrozine is not precisely known. Given its wide distribution within cells and tissues, it is likely that Pymetrozine may be directed to specific compartments or organelles based on its interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pymetrozine involves several key steps:
Hydrazide Reaction: Carbonic diester reacts with hydrazine hydrate to form carbonyl dihydrazide.
Condensation Reaction: Carbonyl dihydrazide reacts with 3-formylpyridine to produce pyridine-3-yl methylene carbonyl dihydrazide.
Cyclization Reaction: Pyridine-3-yl methylene carbonyl dihydrazide undergoes cyclization with monochloroacetone to yield pymetrozine.
Industrial Production Methods
Industrial production of pymetrozine typically involves:
Acid Hydrolysis: Acetyl amino triazinone and acid undergo acid hydrolysis in a solvent to form aminotriazinone formate and menthyl acetate.
Alkali Neutralization: The reaction mixture is neutralized with an alkali to obtain free aminotriazinone.
Condensation and Crystallization: Nicotinaldehyde solution is condensed with free aminotriazinone, followed by cooling crystallization, filtration, washing, and drying to obtain pymetrozine.
Chemical Reactions Analysis
Pymetrozine undergoes various chemical reactions, including:
Oxidation: Pymetrozine can be oxidized under specific conditions, leading to the formation of oxidation products.
Reduction: Reduction reactions of pymetrozine can yield reduced derivatives.
Substitution: Pymetrozine can undergo substitution reactions with various reagents, resulting in different substituted products
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Pymetrozine is unique among insecticides due to its specific mode of action and high selectivity for sucking insect pests. Similar compounds include:
Flonicamide: Another insecticide with a similar mode of action but different chemical structure.
Pyrifluquinazon: A compound that also targets chordotonal organs but has a broader spectrum of activity.
Afidopyropen: An insecticide that modulates transient receptor potential channels, similar to pymetrozine
Compared to these compounds, pymetrozine is noted for its lower toxicity to non-target organisms and its suitability for use in integrated pest management programs.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pymetrozin involves the reaction of two starting materials, 2,5-dimethylpyrazole and 4-chloro-α,α,α-trifluorotoluene, to form the intermediate compound, 4-chloro-2-(2,5-dimethylpyrazol-1-yl)-α,α,α-trifluorotoluene. This intermediate is then reacted with dimethylamine to yield the final product, Pymetrozin.", "Starting Materials": [ "2,5-dimethylpyrazole", "4-chloro-α,α,α-trifluorotoluene", "dimethylamine" ], "Reaction": [ "Step 1: 2,5-dimethylpyrazole and 4-chloro-α,α,α-trifluorotoluene are mixed in a solvent, such as tetrahydrofuran or dimethylformamide, and heated under reflux for several hours.", "Step 2: The resulting intermediate, 4-chloro-2-(2,5-dimethylpyrazol-1-yl)-α,α,α-trifluorotoluene, is isolated by filtration or extraction and purified by recrystallization.", "Step 3: The purified intermediate is then dissolved in a solvent, such as ethanol or methanol, and reacted with an excess of dimethylamine at room temperature for several hours.", "Step 4: The final product, Pymetrozin, is obtained by filtration or extraction and purified by recrystallization." ] } | |
CAS RN |
123312-89-0 |
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
6-methyl-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6- |
InChI Key |
QHMTXANCGGJZRX-SDQBBNPISA-N |
Isomeric SMILES |
CC1=NNC(=O)N(C1)/N=C\C2=CN=CC=C2 |
SMILES |
CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |
Canonical SMILES |
CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |
Color/Form |
Colorless crystals |
density |
1.36 @ 20 °C |
melting_point |
217 °C |
Other CAS RN |
123312-89-0 |
Pictograms |
Health Hazard |
shelf_life |
Stable in air. |
solubility |
In ethanol, 2.25; in hexane <0.001 (both g/l @ 20 °C) In water, 290 mg/l @ 25 °C |
synonyms |
pymetrozine |
vapor_pressure |
<3X10-8 mm Hg @ 25 °C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mode of action of Pymetrozin?
A1: While the precise mechanism remains unclear, research suggests this compound affects the nervous system of insects. Studies on the femoral chordotonal organ (fCO) in stick insects (Carausius morosus) demonstrate that this compound induces tonic activity in position- and velocity-sensitive neurons, rendering them unresponsive to stimuli over time []. This effect was observed regardless of fCO stimulation or pre-tension. Similar effects were seen in Drosophila melanogaster, impacting their locomotion [].
Q2: Which insect species are primarily affected by this compound?
A2: this compound demonstrates effectiveness against aphids, notably the black bean aphid (Aphis fabae) []. Research indicates it does not directly kill the aphids but causes leg and stylet extension, leading to immobilization and eventual death from starvation [].
Q3: Does this compound target specific ion channels in insects?
A3: Research suggests this compound does not directly target known mechanosensory ion channels like NompC, Nanchung, and Inactive in the Johnston's organ (a type of chordotonal organ) in Drosophila melanogaster []. This finding was corroborated in similar experiments on stick insects.
Q4: What is known about the chemical structure of this compound?
A4: Unfortunately, specific details about the molecular formula, weight, and spectroscopic data of this compound are not provided in the provided research papers.
Q5: Are there any concerns regarding this compound residues in crops?
A5: Research on cucumber (cv. Daminus) treated with this compound (Chess, WG50) at rates of 0.5 and 1.0 kg/ha showed a rapid decline in residue levels []. After three days, residues were minimal, and none were detected after four days, suggesting a low risk of significant residues in cucumbers [].
Q6: Is there evidence of insect resistance developing against this compound?
A6: While the provided research doesn't explicitly address this compound resistance, a study on a lambda-cyhalothrin-resistant strain of Bemisia tabaci (Genn) revealed no cross-resistance with this compound []. This suggests this compound might be a valuable tool for managing populations resistant to other insecticide classes.
Q7: How does this compound compare to other insecticides in integrated pest management programs?
A7: Research suggests this compound could be integrated into IPM strategies for whitefly control []. Its compatibility with the parasitoid Eretmocerus orientalis [] highlights its potential in biological control programs. A study on eggplant pests found this compound (Plenum 50WG) to be effective against sucking insects, with minimal impact on the predatory ladybird beetle compared to other insecticides [].
Q8: Are there any plant-based alternatives to this compound with similar efficacy?
A8: Studies compared the effects of this compound with botanical extracts like Fumaria parviflora, Teucrium polium, Calotropis procera, and Thymus vulgaris on Bemisia tabaci [, , , , ]. Results indicate that while these extracts demonstrate insecticidal properties, this compound exhibits comparable or, in some cases, greater efficacy in affecting whitefly biological parameters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)
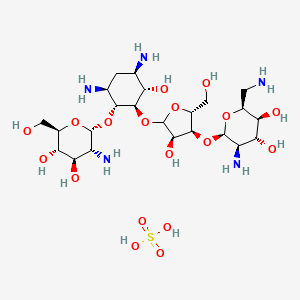
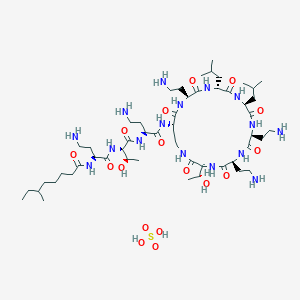

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)
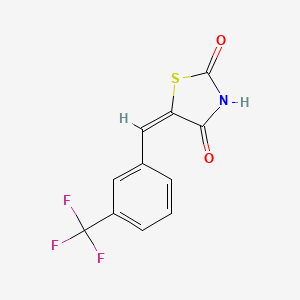

![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)
